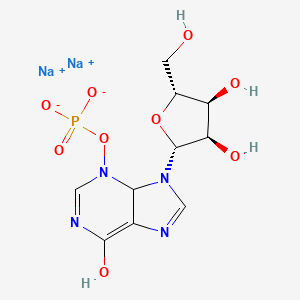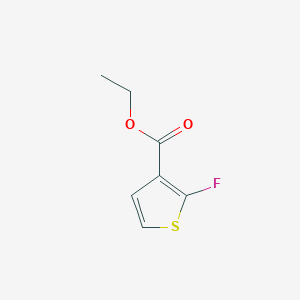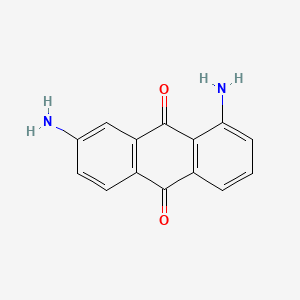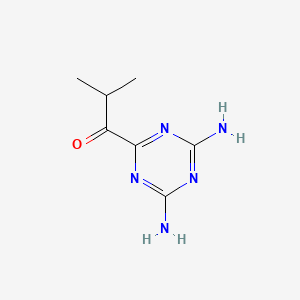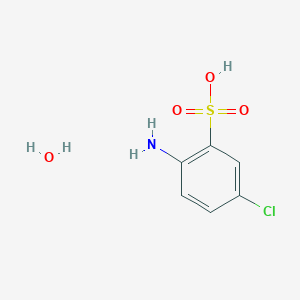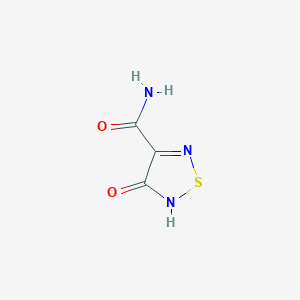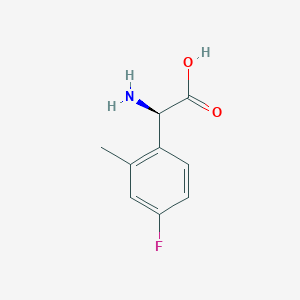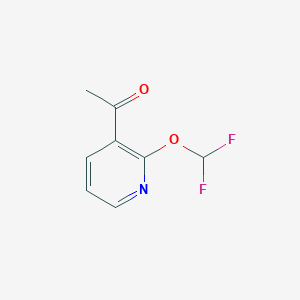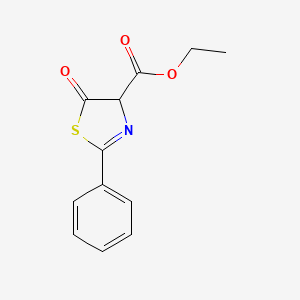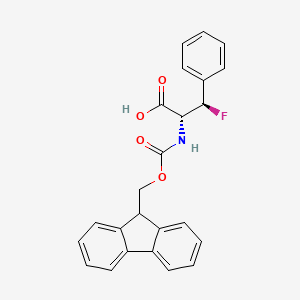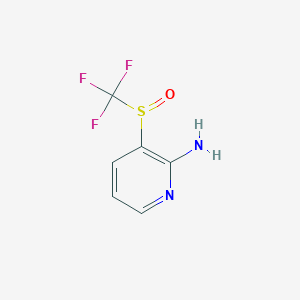
3-((Trifluoromethyl)sulfinyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Trifluoromethyl)sulfinyl)pyridin-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfinyl moiety, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Trifluoromethyl)sulfinyl)pyridin-2-amine typically involves the introduction of the trifluoromethyl group and the sulfinyl moiety onto the pyridine ring. One common method includes the reaction of 2-aminopyridine with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low to moderate range to ensure the stability of the intermediates and the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent quality and scalability of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfinyl group can be further oxidized to a sulfonyl group.
Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.
Substitution: The pyridine ring allows for various substitution reactions, where different functional groups can replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products:
Oxidation: The major product is 3-((Trifluoromethyl)sulfonyl)pyridin-2-amine.
Reduction: The major product is 3-((Trifluoromethyl)thio)pyridin-2-amine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
科学的研究の応用
Chemistry: In chemistry, 3-((Trifluoromethyl)sulfinyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug discovery and development.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties contribute to the effectiveness and durability of products in these fields.
作用機序
The mechanism of action of 3-((Trifluoromethyl)sulfinyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity and function.
類似化合物との比較
- 3-((Trifluoromethyl)sulfonyl)pyridin-2-amine
- 3-((Trifluoromethyl)thio)pyridin-2-amine
- 2-Amino-6-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 3-((Trifluoromethyl)sulfinyl)pyridin-2-amine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications.
特性
分子式 |
C6H5F3N2OS |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
3-(trifluoromethylsulfinyl)pyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2OS/c7-6(8,9)13(12)4-2-1-3-11-5(4)10/h1-3H,(H2,10,11) |
InChIキー |
RNSWBWKMTVYWBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)N)S(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



